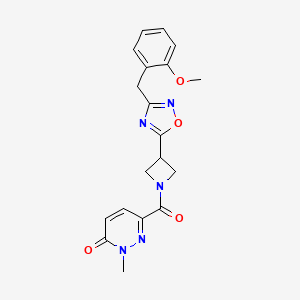![molecular formula C16H16N4OS B2987778 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797572-18-9](/img/structure/B2987778.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a unique synthetic compound belonging to a class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. This process often begins with the preparation of the pyrazolopyridopyrimidine core through multi-step reactions that include cyclization and subsequent functionalization. The final step involves attaching the thiophene moiety to the core structure through a reaction such as alkylation or acylation.
Industrial Production Methods: : In industrial settings, the production of this compound might employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, improving yield and purity. These methods often utilize automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion of thiophene into sulfoxide or sulfone derivatives.
Reduction: : Potential reduction of the pyrazolopyridopyrimidine core to modify its electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions on the thiophene ring or the core structure.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: : Including halogens, organometallics, or amines under specific conditions to achieve substitution reactions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Partially or fully reduced pyrazolopyridopyrimidine cores.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has found applications in various scientific research fields:
Chemistry
Catalysis: : The unique structure allows it to act as a catalyst or a ligand in certain catalytic processes.
Material Science: : Potential use in the development of new materials with specific electronic or optical properties.
Biology
Bioactive Compounds: : Investigation of its potential as a lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studying its effects on specific enzymes to understand its potential therapeutic uses.
Medicine
Drug Development: : Research into its pharmacological properties to develop new treatments for diseases.
Diagnostics: : Utilization in diagnostic assays due to its unique binding properties.
Industry
Agrochemicals: : Development of new agrochemical products such as pesticides or herbicides.
Polymers: : Use in the creation of polymers with specific characteristics for industrial applications.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or DNA, altering their function.
Pathways Involved: : It can affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Similar Compounds
1-(3,4-dihydroquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone
1-(2-methyl-8,9-dihydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone
Uniqueness
Structure: : The unique combination of pyrazolopyridopyrimidine and thiophene moieties sets it apart from other compounds.
Reactivity: : Its specific reactivity patterns, influenced by its structure, make it a distinctive subject for study.
This comprehensive examination showcases the potential and versatility of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone in various scientific and industrial domains.
Properties
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-15-17-8-13-9-19(4-2-14(13)20(15)18-11)16(21)7-12-3-5-22-10-12/h3,5-6,8,10H,2,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQEDFEZZCMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CSC=C4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2987700.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)


![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2987714.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
